molecular formula C13H20N2OSi B8229146 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

Cat. No. B8229146
M. Wt: 248.40 g/mol
InChI Key: VUKLFFMIMLERLM-UHFFFAOYSA-N
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Patent
US09365553B2

Procedure details

In ethanol, 4-(tert-butyldimethylsilyloxymethyl)pyridine-2-carbonitrile (260 mg, 1.1 mmol) synthesized in Production Example 86 was dissolved, and concentrated sulfuric acid (123 μL, 2.3 mmol) was added thereto. The mixture was refluxed overnight. After the completion of the reaction was confirmed by HPLC, the reaction mixture was allowed to cool down to a room temperature, and the solvent was distilled off. The resulting residue was dissolved in ethyl acetate and washed with water and a saturated saline solution in order. Thereafter, the organic layer was dried over magnesium sulfate, and the solvent was distilled off. Thus the title compound (111 mg, 78.8%) was obtained as a yellowish white solid.
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.8%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]#[N:17])[CH:11]=1)(C(C)(C)C)(C)C.S(=O)(=O)(O)O>C(O)C>[OH:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]#[N:17])[CH:11]=1

Inputs

Step One
Name
Quantity
123 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
260 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=CC(=NC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 78.8%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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